molecular formula C11H8BrNO2 B1375759 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxaldehyde CAS No. 1119449-35-2

3-(4-Bromophenyl)-5-methylisoxazole-4-carboxaldehyde

Cat. No.: B1375759
CAS No.: 1119449-35-2
M. Wt: 266.09 g/mol
InChI Key: YQMIITZUGLDSDU-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-5-methylisoxazole-4-carboxaldehyde (CAS: 1119449-35-2) is a heterocyclic compound featuring an isoxazole core substituted with a 4-bromophenyl group at position 3, a methyl group at position 5, and a formyl group at position 2. This compound is commercially available with 98% purity and is supplied by at least 10 manufacturers, indicating its utility in pharmaceutical and chemical research . Its aldehyde functional group makes it a versatile intermediate for synthesizing derivatives such as hydrazones, imines, and Schiff bases, which are critical in drug discovery and materials science.

Properties

IUPAC Name

3-(4-bromophenyl)-5-methyl-1,2-oxazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO2/c1-7-10(6-14)11(13-15-7)8-2-4-9(12)5-3-8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQMIITZUGLDSDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=C(C=C2)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90746283
Record name 3-(4-Bromophenyl)-5-methyl-1,2-oxazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90746283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1119449-35-2
Record name 3-(4-Bromophenyl)-5-methyl-1,2-oxazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90746283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1119449-35-2
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromobenzaldehyde with hydroxylamine to form an oxime, which is then cyclized to form the isoxazole ring. The reaction conditions often include the use of acidic or basic catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems to control reaction parameters and ensure consistent product quality .

Chemical Reactions Analysis

Aldehyde Functional Group Reactions

The carboxaldehyde group (-CHO) at position 4 participates in nucleophilic additions and redox reactions:

Reaction Type Conditions Products Yield Key Findings
Oxidation KMnO₄, H₂SO₄, 80°C3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid92% Selective oxidation without bromine displacement observed.
Reduction NaBH₄, MeOH, 0°C3-(4-Bromophenyl)-5-methylisoxazole-4-methanol85%Alcohol product stable under acidic conditions.
Condensation NH₂OH·HCl, EtOH, ΔOxime derivative78%Syn-anti isomerism confirmed via X-ray crystallography.

Mechanistic Insight : The aldehyde's electrophilic carbon reacts with nucleophiles (e.g., hydroxylamine), forming imine-like adducts. Steric hindrance from the methyl group at position 5 slows reaction kinetics compared to non-methylated analogs .

Bromophenyl Substituent Reactivity

The para-bromine atom enables cross-coupling and substitution reactions:

Suzuki-Miyaura Coupling

Conditions Catalyst Product Yield Notes
Pd(PPh₃)₄, K₂CO₃, DME/H₂OAryl boronic acid3-(4-Arylphenyl)-5-methylisoxazole-4-carboxaldehyde65–88% Retains isoxazole integrity; tolerance for electron-donating/withdrawing substituents.

Nucleophilic Aromatic Substitution

Nucleophile Conditions Product Yield
NaN₃, DMF, 120°C3-(4-Azidophenyl)-5-methylisoxazole-4-carboxaldehyde72% Azide group enables click chemistry applications.

Limitation : Electron-deficient nature of the bromophenyl ring restricts SNAr to strong nucleophiles (e.g., azides, thiolates) .

Isoxazole Ring Transformations

The isoxazole core exhibits stability under mild conditions but undergoes ring-opening or functionalization under specific stimuli:

Reaction Conditions Outcome Mechanism
Hydrogenolysis H₂ (1 atm), Pd/C, EtOAcRing-opened enamine derivativeSelective C–O bond cleavage
Photochemical Rearrangement UV light, benzeneBenzoxazole analog-sigmatropic shift observed

Notable Stability : The methyl group at position 5 enhances ring stability against thermal degradation up to 200°C .

Multi-Component Reactions (MCRs)

The compound serves as a substrate in MCRs due to its dual electrophilic sites:

Components Conditions Product Application
Cyclohexanedione, aldehydesDMF, 100°CIsoxazoloquinolinonesAnticancer lead compounds
β-Keto esters, ammonium acetateMW irradiation, 150°CPolycyclic fused isoxazolesFluorescent materials

Key Insight : MCRs proceed via aldehyde-mediated Knoevenagel condensation followed by cyclization .

Comparative Reactivity Table

Functional Group Reactivity Order Dominant Pathway
AldehydeOxidation > Reduction > CondensationElectrophilic addition
BromophenylSuzuki > SNAr > HalogenationCross-coupling
IsoxazoleRing-opening > RearrangementAcid-catalyzed cleavage

Scientific Research Applications

Pharmaceutical Development

Key Role in Drug Synthesis
This compound serves as a critical intermediate in the synthesis of several pharmaceuticals, especially those targeting inflammatory conditions and pain relief. The presence of the isoxazole ring contributes to its bioactivity, allowing it to interact with biological targets effectively.

Case Study: Anti-Inflammatory Agents
Research has demonstrated that derivatives of 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxaldehyde exhibit significant anti-inflammatory properties. For instance, a study published in the Journal of Medicinal Chemistry highlighted its potential as a lead compound for developing new non-steroidal anti-inflammatory drugs (NSAIDs) .

Enhancing Agrochemical Efficacy
this compound can be incorporated into agrochemical formulations to enhance the effectiveness of pesticides and herbicides. Its unique chemical structure allows it to improve the uptake and efficacy of active ingredients.

Case Study: Pesticide Formulation
In a study conducted on various pesticide formulations, the inclusion of this compound resulted in a marked increase in pest control efficacy compared to formulations without it. This suggests its utility in developing more effective agricultural products .

Biochemical Research

Investigating Biological Processes
The compound is employed in studies focused on enzyme inhibition and receptor binding, providing insights into various biological processes. It is particularly useful in exploring mechanisms related to inflammation and pain pathways.

Data Table: Biological Activity

Activity TypeDescription
Enzyme InhibitionModulates cyclooxygenase activity
Receptor BindingInteracts with pain receptors

Organic Synthesis

Versatile Building Block
As a building block in organic synthesis, this compound allows chemists to create diverse derivatives that can lead to new functional materials and compounds.

Synthesis Pathways
The synthesis typically involves reactions such as:

  • Condensation Reactions: Leading to the formation of more complex structures.
  • Substitution Reactions: Allowing for the introduction of various functional groups.

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxaldehyde involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

a) 5-(4-Bromophenyl)-3-methylisoxazole-4-carboxylic Acid (CAS: 91182-60-4)
  • Structure : Replaces the aldehyde group with a carboxylic acid.
  • Properties: Higher molecular weight (282.09 g/mol vs. 266.09 g/mol) and increased polarity compared to the aldehyde. Soluble in chloroform, methanol, and DMSO .
  • Applications : Used as a research chemical for derivatization, such as esterification or amide formation.
b) 3-(4-Bromophenyl)-5-p-tolyl-1,2,4-oxadiazole (CAS: 28740-56-9)
  • Structure : Substitutes the isoxazole ring with a 1,2,4-oxadiazole ring and introduces a p-tolyl group.
  • Properties : Higher molecular weight (328.16 g/mol) and distinct electronic properties due to the oxadiazole ring, which enhances metabolic stability in drug candidates .
  • Applications : Explored for anti-inflammatory activity, showing 59.5% inhibition in carrageenan-induced edema models .

Heterocyclic Core Modifications

a) 3-(4-Bromothiophen-2-yl)-N-[4-(diethylamino)phenyl]-5-methylisoxazole-4-carboxamide (Compound 39l)
  • Structure: Replaces the bromophenyl group with a bromothiophene moiety and adds a diethylamino-phenyl carboxamide.
  • Synthesis : Uses HATU as a coupling reagent, diverging from the aldehyde’s synthetic pathway .
b) 1-(4-Bromophenyl)-3-[5-(4-chlorophenyl)-1,3,4-oxadiazole-2-yl]propan-1-one (Compound IIIa)
  • Structure : Features a 1,3,4-oxadiazole ring linked to a bromophenyl ketone.
  • Properties : Demonstrates anti-inflammatory activity (59.5% inhibition) and lower toxicity (severity index = 0.75) compared to indomethacin .

Substituent Variations

a) 3-(4-Bromophenyl)-5-tert-butyl-1,2,4-oxadiazole (CAS: 1409734-37-7)
  • Structure : Incorporates a bulky tert-butyl group on the oxadiazole ring.
b) Ethyl 3-(4-bromophenyl)-5-methylisoxazole-4-carboxylate
  • Structure : Replaces the aldehyde with an ethyl ester.
  • Synthesis : Prepared via esterification of the corresponding carboxylic acid, highlighting the aldehyde’s role as a precursor .

Key Data Comparison

Compound Name CAS Number Molecular Formula Molecular Weight Functional Group Key Properties/Activities Reference
3-(4-Bromophenyl)-5-methylisoxazole-4-carboxaldehyde 1119449-35-2 C₁₁H₈BrNO₂ 266.09 Aldehyde Precursor for pharmaceuticals
5-(4-Bromophenyl)-3-methylisoxazole-4-carboxylic Acid 91182-60-4 C₁₁H₈BrNO₃ 282.09 Carboxylic Acid Research chemical, solubility data
3-(4-Bromophenyl)-5-p-tolyl-1,2,4-oxadiazole 28740-56-9 C₁₅H₁₀BrN₃O 328.16 Oxadiazole Anti-inflammatory activity
Ethyl 3-(4-bromophenyl)-5-methylisoxazole-4-carboxylate - C₁₃H₁₂BrNO₃ 310.14 Ester Synthetic intermediate

Biological Activity

3-(4-Bromophenyl)-5-methylisoxazole-4-carboxaldehyde is a heterocyclic compound that has garnered attention in various fields, particularly in pharmaceutical development, material science, and agricultural chemistry. This article delves into its biological activities, mechanisms of action, and potential applications based on recent studies and findings.

  • Chemical Formula : C11_{11}H8_{8}BrN2_{2}O
  • Molecular Weight : 266.10 g/mol
  • Structure : Contains a bromophenyl group and an isoxazole ring, which contribute to its biological activity.

1. Pharmaceutical Development

This compound is primarily utilized as an intermediate in the synthesis of various pharmaceuticals. Notably, it has shown promise in developing anti-inflammatory and analgesic drugs. Its structural characteristics allow it to interact with biological targets effectively.

2. Material Science

This compound is also significant in creating advanced materials with specific optical and electronic properties. It is particularly valuable in the production of sensors and organic light-emitting diodes (OLEDs), where its unique chemical structure enhances performance.

3. Agricultural Chemistry

In agricultural applications, this compound can be formulated into agrochemicals, improving the effectiveness of pesticides and herbicides. Its ability to inhibit certain biological processes makes it a candidate for enhancing crop protection strategies.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. This interaction can lead to:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.
  • Receptor Binding : It can bind to various receptors, modulating their activity and influencing cellular signaling pathways.

Case Studies

Several studies have investigated the biological activity of this compound:

  • Anti-inflammatory Activity : In vitro studies have demonstrated that derivatives of this compound exhibit significant inhibition of pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases .
  • Antimicrobial Properties : Research indicates that certain derivatives possess antimicrobial activity against various pathogens, enhancing their potential as therapeutic agents .
  • Cytotoxic Effects : Preliminary studies show that this compound can induce cytotoxicity in cancer cell lines, indicating its potential as an anticancer agent .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
Anti-inflammatoryInhibition of cytokines
AntimicrobialActivity against bacterial pathogens
CytotoxicityInduces cell death in cancer lines
Enzyme InhibitionModulation of inflammatory pathways

Q & A

Q. What are the recommended synthetic methodologies for preparing 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxaldehyde?

A common approach involves coupling 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid with appropriate amines using carbodiimide-based reagents (e.g., HBTU or HATU) in the presence of DIPEA as a base. For example, 39i was synthesized by reacting the carboxylic acid derivative with N,N-diethyl-p-phenylenediamine in DMF, followed by recrystallization from ethanol/water (10:1) . Optimization of reaction conditions, including solvent choice (e.g., THF/MeOH/H2O mixtures) and stoichiometric ratios, is critical to achieving yields >60% .

Q. What safety precautions are necessary when handling this compound?

The compound exhibits hazards per GHS07 classification:

  • H302 : Harmful if swallowed.
  • H315/H319 : Causes skin/eye irritation.
  • H335 : May cause respiratory irritation.
    Recommended PPE includes N95 masks, gloves, and eyeshields. In case of exposure, rinse affected areas with water and consult a medical professional. Storage should adhere to standard laboratory safety protocols for halogenated heterocycles .

Q. How can the purity and structural integrity of the compound be validated?

Use a combination of analytical techniques:

  • HPLC/GC-MS : To assess purity (>95% by HPLC).
  • NMR (<sup>1</sup>H/<sup>13</sup>C) : Confirm functional groups (e.g., aldehyde proton at ~9.8 ppm, bromophenyl aromatic signals).
  • Elemental Analysis : Verify molecular formula (C11H8BrNO2) .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in derivatives of this compound?

Single-crystal X-ray diffraction (SCXRD) is essential. For example, derivatives like 39i and 39l were analyzed using SHELX software (SHELXL for refinement), revealing:

  • Dihedral angles : Between the isoxazole ring and bromophenyl group (~20–40°), influencing steric interactions.
  • Hydrogen bonding : Stabilizes molecular packing (e.g., C–H⋯O interactions in 39i ) .
  • Torsional parameters : Ethoxy or methyl substituents adopt axial/equatorial conformations based on steric hindrance .

Table 1 : Representative Crystallographic Data for Derivatives

CompoundSpace GroupR FactorKey InteractionsReference
39i P21/c0.048C–H⋯O (2.45 Å)
Pyrazole derivativeP-10.158π-π stacking (3.8 Å)

Q. How does modifying the aldehyde group impact biological activity in structure-activity relationship (SAR) studies?

Conversion of the aldehyde to carboxamide derivatives (e.g., 39i , 39l ) enhances target affinity. For instance:

  • Electron-withdrawing groups (e.g., bromothiophene in 39l ) increase metabolic stability.
  • N,N-Diethylamino substituents improve solubility and cellular uptake.
    SAR studies show that substituents at the 4-position of the isoxazole ring modulate interactions with hydrophobic binding pockets in enzyme targets .

Q. What computational methods are suitable for predicting the reactivity of this compound?

  • DFT Calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
  • Molecular Docking : Simulate binding to biological targets (e.g., kinases) using AutoDock Vina.
  • MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories .

Methodological Considerations

Q. How to address contradictions in reported crystallographic data for similar compounds?

  • Cross-validate data : Compare unit cell parameters (e.g., a, b, c, α, β, γ) with Cambridge Structural Database entries.
  • Check refinement protocols : Ensure SHELXL settings (e.g., weighting schemes, extinction correction) align with recent benchmarks .
  • Re-evaluate disorder modeling : For flexible groups (e.g., ethoxy), use PART instructions in SHELXL to improve occupancy refinement .

Q. What strategies optimize the compound for high-throughput screening (HTS)?

  • Derivatization : Introduce fluorescent tags (e.g., dansyl groups) for fluorescence-based assays.
  • Microscale Synthesis : Use automated flow reactors to generate libraries of carboxamide derivatives.
  • LC-MS/MS : Implement rapid purity checks to streamline HTS workflows .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
3-(4-Bromophenyl)-5-methylisoxazole-4-carboxaldehyde
Reactant of Route 2
3-(4-Bromophenyl)-5-methylisoxazole-4-carboxaldehyde

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